molecular formula C9H20ClN3O B2706793 (R)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride CAS No. 1286207-71-3

(R)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride

Cat. No.: B2706793
CAS No.: 1286207-71-3
M. Wt: 221.73
InChI Key: IAKYTOGPEOMBCI-DDWIOCJRSA-N
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Description

®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride is a chemical compound with significant applications in various fields, including medicinal chemistry and pharmacology. This compound is known for its potential therapeutic properties and is often studied for its effects on biological systems.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of piperidin-3-ylmethanol and dimethylamine.

    Reaction Conditions: The piperidin-3-ylmethanol is reacted with dimethylamine under controlled conditions to form the intermediate compound.

    Acetylation: The intermediate is then acetylated using acetic anhydride to form the final product.

    Hydrochloride Formation: The final step involves the addition of hydrochloric acid to form the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of ®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Synthesis: Large quantities of starting materials are used to ensure high yield.

    Optimization: Reaction conditions are optimized for temperature, pressure, and reaction time to maximize efficiency.

    Purification: The product is purified using techniques such as crystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in the presence of a suitable solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amides or other derivatives.

Scientific Research Applications

®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride has several scientific research applications:

    Medicinal Chemistry: Studied for its potential as a therapeutic agent in treating various diseases.

    Pharmacology: Used to investigate its effects on neurotransmitter systems and receptor binding.

    Biology: Employed in studies related to cell signaling and metabolic pathways.

    Industry: Utilized in the synthesis of other complex molecules and as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of ®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride involves its interaction with specific molecular targets:

    Molecular Targets: The compound binds to receptors or enzymes, modulating their activity.

    Pathways Involved: It affects signaling pathways related to neurotransmission, leading to changes in cellular responses.

Comparison with Similar Compounds

Similar Compounds

  • (S)-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride
  • N-(Piperidin-3-yl)acetamide hydrochloride
  • 2-(Dimethylamino)-N-(piperidin-3-yl)ethanamide hydrochloride

Uniqueness

®-2-(Dimethylamino)-N-(piperidin-3-yl)acetamide hydrochloride is unique due to its specific stereochemistry, which can result in different biological activities compared to its enantiomers or other similar compounds. This stereochemistry can influence its binding affinity to receptors and its overall pharmacological profile.

Properties

IUPAC Name

2-(dimethylamino)-N-[(3R)-piperidin-3-yl]acetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19N3O.ClH/c1-12(2)7-9(13)11-8-4-3-5-10-6-8;/h8,10H,3-7H2,1-2H3,(H,11,13);1H/t8-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAKYTOGPEOMBCI-DDWIOCJRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC(=O)NC1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)CC(=O)N[C@@H]1CCCNC1.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

221.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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